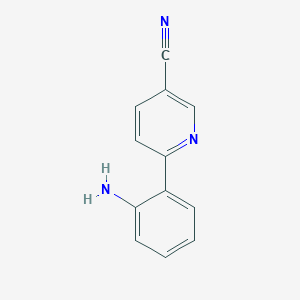

6-(2-Amino-phenyl)-nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-aminophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-7-9-5-6-12(15-8-9)10-3-1-2-4-11(10)14/h1-6,8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXFDPADXRACEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696231 | |

| Record name | 6-(2-Aminophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-25-8 | |

| Record name | 6-(2-Aminophenyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Aminophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 6 2 Amino Phenyl Nicotinonitrile

Reactions at the 2-Amino Group of the Nicotinonitrile Scaffold

The amino group attached to the phenyl ring at the 6-position of the nicotinonitrile core is a key site for chemical modifications. Its nucleophilic nature allows for a variety of reactions, including cyclizations, acylations, alkylations, and condensations.

Cyclization Reactions to Fused Heterocyclic Systems

The strategic positioning of the amino group ortho to the point of attachment of the phenyl ring to the nicotinonitrile core facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the diverse biological activities associated with such scaffolds.

Pyrimidines and Pyrido[2,3-d]pyrimidines: The amino group can react with various reagents to form fused pyrimidine (B1678525) rings. For instance, treatment of aminophenyl derivatives with appropriate precursors can lead to the construction of pyrido[2,3-d]pyrimidine (B1209978) systems. These reactions often involve the formation of an intermediate that undergoes subsequent cyclization.

Pyrazolopyridines: The synthesis of pyrazolopyridine derivatives can be achieved from related amino-substituted pyridines. For example, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone serves as a starting material for various transformations. researchgate.net

Pyrido[3,2-c]cinnolines: In some cases, condensation reactions can lead to more complex fused systems. For example, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) nitriles can yield pyrido[3,2-c]cinnoline derivatives through a 6π-electrocyclization pathway. nih.gov

Indolin-2-ylidene)acetonitriles: Oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles using an oxidant like DMSO can produce 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov

Table 1: Examples of Cyclization Reactions

| Starting Material | Reagent(s) | Product | Reference |

| 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone | Phenyl isothiocyanate | Thiazole (B1198619) derivatives | researchgate.net |

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate, ammonium (B1175870) acetate (B1210297) | Ethyl 2-amino-6-phenyl-5-p-tolyl-azonicotinate | nih.gov |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitriles | nih.gov |

Acylation and Alkylation Reactions

The nucleophilic amino group readily undergoes acylation and alkylation reactions, providing a straightforward method for introducing a variety of substituents.

Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. For instance, treatment with acetic anhydride (B1165640) can furnish the N-acetyl derivative. researchgate.net However, Friedel-Crafts acylation reactions are generally not feasible when the aromatic ring contains an amino group due to the reaction of the lone pair of electrons on the nitrogen with the Lewis acid catalyst. libretexts.org This deactivates the ring towards electrophilic substitution.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. Similar to acylation, the conditions for Friedel-Crafts alkylation are often incompatible with the presence of an amino group. libretexts.orgyoutube.com The reaction can lead to polyalkylation due to the activating nature of the newly introduced alkyl group. libretexts.orgyoutube.com Alternative methods for introducing alkyl groups may be necessary to achieve selective mono-alkylation.

Table 2: Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acetic anhydride | N-acetyl derivative | researchgate.net |

| Alkylation | Alkyl halide | N-alkyl derivative | researchgate.net |

Condensation Reactions

The amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are fundamental in the synthesis of more complex molecules and heterocyclic systems. For example, the condensation of 2-aminothiophenols with carbonyl compounds is a well-established method for synthesizing 2-substituted benzothiazoles. nih.gov Similarly, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives can lead to unexpected condensation products. scielo.org.mx

Reactions Involving the Nitrile Group (CN)

The nitrile group on the nicotinonitrile scaffold is another key reactive center, susceptible to various transformations, particularly nucleophilic additions and hydrolysis.

Hydrazinolysis and Related Transformations

The reaction of the nitrile group with hydrazine (B178648) hydrate (B1144303) is a common method for converting it into a hydrazide or for constructing fused heterocyclic systems containing a triazole or pyrimidine ring. For example, heating 3-R- researchgate.netwikipedia.orgchemistrysteps.comtriazino[2,3-c]quinazoline-2-ones with an excess of hydrazine hydrate can lead to the formation of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones. researchgate.net Similarly, the reaction of 1-amino-2-methylthiopyrimidinium salts with hydrazine can result in the formation of 1-amino-2-hydrazinopyrimidin-N-ylides. researchgate.net

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. wikipedia.orgpressbooks.pub

Grignard Reagents: The addition of Grignard reagents to the nitrile group, followed by hydrolysis, is a classic method for the synthesis of ketones. chemistrysteps.comopenstax.org The reaction proceeds through the formation of an intermediate imine anion. openstax.org

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can add to the nitrile group to form ketones after hydrolysis. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond. libretexts.org

Table 3: Nucleophilic Additions to the Nitrile Group

| Nucleophile | Reagent | Product | Reference |

| Hydride ion | LiAlH₄ | Primary amine | chemistrysteps.comlibretexts.org |

| Grignard reagent | RMgX | Ketone (after hydrolysis) | chemistrysteps.comopenstax.org |

| Organolithium reagent | RLi | Ketone (after hydrolysis) | chemistrysteps.com |

Transformations of the Aminophenyl Moiety at Position 6

The presence of a primary aromatic amine and an adjacent phenyl ring in 6-(2-amino-phenyl)-nicotinonitrile offers a rich platform for a variety of chemical modifications. These transformations can be broadly categorized into derivatization of the amino group and reactions on the phenyl ring itself.

Derivatization of the Phenyl Amino Group

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. Common derivatization strategies include acylation, alkylation, and diazotization followed by subsequent transformations.

While specific literature on the derivatization of this compound is limited, the reactivity of the aminophenyl group can be inferred from the well-established chemistry of anilines and related compounds.

Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides is a fundamental transformation. For instance, treatment with acetic anhydride would be expected to yield the corresponding acetamido derivative, N-(2-(5-cyanopyridin-2-yl)phenyl)acetamide. This reaction typically proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Alkylation: Introduction of alkyl groups onto the amino nitrogen can be achieved using alkyl halides. Mono- or di-alkylation can be controlled by stoichiometry and reaction conditions. For example, reaction with an alkyl bromide in the presence of a suitable base would lead to the corresponding N-alkyl or N,N-dialkyl derivative.

Diazotization and Sandmeyer-Type Reactions: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be subjected to a variety of nucleophilic substitution reactions, famously known as Sandmeyer reactions when catalyzed by copper(I) salts. These reactions allow for the replacement of the amino group with a wide array of substituents, including halogens (Cl, Br), cyano, and hydroxyl groups. For example, treatment of the diazonium salt of this compound with copper(I) chloride would be expected to produce 6-(2-chloro-phenyl)-nicotinonitrile.

| Reagent/Reaction Type | Expected Product |

| Acetic Anhydride | N-(2-(5-cyanopyridin-2-yl)phenyl)acetamide |

| Alkyl Halide (e.g., R-Br) | 6-(2-(alkylamino)phenyl)nicotinonitrile or 6-(2-(dialkylamino)phenyl)nicotinonitrile |

| NaNO2, HCl then CuCl | 6-(2-chlorophenyl)nicotinonitrile |

| NaNO2, HCl then CuBr | 6-(2-bromophenyl)nicotinonitrile |

| NaNO2, HCl then CuCN | 2'-(5-cyanopyridin-2-yl)-[1,1'-biphenyl]-2-carbonitrile |

Table 1: Plausible Derivatization Reactions of the Phenyl Amino Group of this compound. This table is based on established chemical principles for the derivatization of aromatic amines and serves as a predictive guide in the absence of specific literature for the title compound.

Reactions on the Phenyl Ring (e.g., Halogenation, Nitration, Sulfonylation)

The phenyl ring of the aminophenyl moiety is susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating and ortho-, para-directing amino group. However, the steric hindrance from the adjacent pyridine ring and the electronic effects of the nicotinonitrile system can influence the regioselectivity of these reactions.

Halogenation: Electrophilic halogenation of the phenyl ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The amino group strongly activates the ring, directing the halogen to the ortho and para positions. Given that the para position is occupied by the pyridine ring, substitution is expected to occur at the positions ortho to the amino group.

Nitration: The introduction of a nitro group onto the phenyl ring is typically carried out using a mixture of nitric acid and sulfuric acid. Similar to halogenation, the amino group directs the substitution to the ortho and para positions. The reaction conditions must be carefully controlled to avoid over-nitration or oxidation of the starting material.

Sulfonylation: Sulfonylation of the phenyl ring can be accomplished using sulfonyl chlorides in the presence of a Lewis acid catalyst. This reaction introduces a sulfonyl group, which is a valuable functional group in medicinal chemistry. The regioselectivity is again governed by the directing effect of the amino group.

| Reaction Type | Reagent | Expected Product(s) |

| Halogenation | N-Bromosuccinimide (NBS) | 6-(2-amino-3-bromo-phenyl)-nicotinonitrile and/or 6-(2-amino-5-bromo-phenyl)-nicotinonitrile |

| Nitration | Nitric Acid / Sulfuric Acid | 6-(2-amino-3-nitro-phenyl)-nicotinonitrile and/or 6-(2-amino-5-nitro-phenyl)-nicotinonitrile |

| Sulfonylation | Sulfonyl Chloride / Lewis Acid | 6-(2-amino-3-(phenylsulfonyl)phenyl)nicotinonitrile and/or 6-(2-amino-5-(phenylsulfonyl)phenyl)nicotinonitrile |

Table 2: Predicted Electrophilic Substitution Reactions on the Phenyl Ring of this compound. The predicted products are based on the directing effects of the amino group. The actual product distribution may vary depending on reaction conditions and steric factors.

Structural Characterization and Spectroscopic Analysis of 6 2 Amino Phenyl Nicotinonitrile

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to determine the connectivity of atoms and the nature of functional groups within the 6-(2-amino-phenyl)-nicotinonitrile framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) and 2D NMR Experiments

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules.

In the ¹H NMR spectrum of a related compound, 2-amino-4,6-diphenylnicotinonitrile, a characteristic singlet for the proton at the 5-position is observed between δ 7.09 and 7.25 ppm. mdpi.com The amino group (-NH₂) protons typically appear as a broad singlet between δ 5.30 and 5.38 ppm. mdpi.com For this compound, the aromatic protons of the aminophenyl and pyridine (B92270) rings would exhibit complex splitting patterns in the aromatic region of the spectrum. For instance, in a similar structure, the aromatic protons appear as a multiplet in the range of δ 7.60-8.10 ppm. arkat-usa.org

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In a derivative, the carbon atoms of the aromatic rings show signals in the range of δ 114-148 ppm. mdpi.com The carbon of the nitrile group (-CN) is also expected to have a characteristic chemical shift.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, aiding in the definitive assignment of all signals.

Table 1: Representative ¹H NMR Spectral Data for Nicotinonitrile Derivatives

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

| 2-Amino-4,6-diphenylnicotinonitrile | - | 7.09–7.25 (s, 1H, H-5), 5.30–5.38 (br s, 2H, NH₂) |

| 2-Amino-6-phenyl-4-p-tolylnicotinonitrile | CDCl₃ | 7.60-8.10 (m, 10H, Ar-H), 5.35 (s, 2H, NH₂), 2.82 (s, 3H, CH₃) |

| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | CDCl₃ | 7.65-8.10 (m, 10H, Ar-H), 5.30 (s, 2H, NH₂), 3.98 (s, 3H, OCH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands.

The amino group (N-H) exhibits characteristic stretching vibrations. Typically, two bands are observed in the region of 3300–3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the primary amine. mdpi.com For example, in a series of 2-amino-4,6-diphenylnicotinonitriles, these bands appear in the ranges of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com The N-H bending vibrations are also observed around 1606–1654 cm⁻¹. mdpi.com

The presence of the nitrile group (-C≡N) is confirmed by a sharp, and typically strong, absorption band in the region of 2200–2240 cm⁻¹. mdpi.comnih.gov In some 2-amino-4,6-diphenylnicotinonitrile derivatives, this peak is found between 2204 and 2210 cm⁻¹. mdpi.com

Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400–1600 cm⁻¹ region. arkat-usa.org

Table 2: Characteristic IR Absorption Bands for Nicotinonitrile Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300–3500 |

| Amino (N-H) | Bending | 1600–1650 |

| Nitrile (C≡N) | Stretching | 2200–2240 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1400–1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. In the mass spectrum of a nicotinonitrile derivative, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. For instance, the mass spectrum of 2-amino-6-phenyl-4-p-tolylnicotinonitrile shows a molecular ion peak at m/z = 285. arkat-usa.org The fragmentation pattern can provide valuable structural information. For example, the loss of a hydrogen atom or other small fragments can be observed. Some derivatives may also show protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectra of 2-amino-4,6-diphenylnicotinonitrile derivatives in various solvents show two main absorption bands. mdpi.com One band, appearing in the shorter wavelength region of 299-325 nm, is attributed to n-π* electronic transitions. mdpi.com The other band, at a longer wavelength of 394-427 nm, is consistent with π-π* electronic transitions, often associated with charge transfer. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity, which can be utilized in applications such as fluorescent probes. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Single crystal X-ray diffraction studies on derivatives of this compound reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, the crystal structure of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile shows that the pyridine ring is not coplanar with the attached phenyl and aminophenyl rings. researchgate.net The dihedral angle between the pyridine ring and the 4-aminophenyl ring is 11.50(7)°, while the dihedral angle between the pyridine ring and the phenyl ring is 43.36(8)°. researchgate.net In the crystal lattice, molecules are linked by N-H···N hydrogen bonds, forming wave-like sheets. researchgate.net These sheets are further stabilized by π-π stacking interactions between the 4-aminophenyl rings of adjacent sheets. researchgate.net

In another related structure, 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, the central pyridine ring is inclined to the 4-aminophenyl and thiophene (B33073) rings with dihedral angles of 25.22(10)° and 24.80(16)°, respectively. nih.gov The crystal structure is stabilized by N-H···N hydrogen bonds, forming chains, and C-H···π interactions. nih.gov

These crystallographic studies provide precise data on the molecular geometry and the non-covalent interactions that govern the packing of these molecules in the solid state.

Table 3: Selected Crystallographic Data for Nicotinonitrile Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) |

| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | Monoclinic | P2₁/c | Pyridine/4-Aminophenyl: 11.50(7), Pyridine/Phenyl: 43.36(8) |

| 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | Monoclinic | P2₁/c | Pyridine/4-Aminophenyl: 25.22(10), Pyridine/Thiophene: 24.80(16) |

Despite a comprehensive search for scientific literature, specific experimental data concerning the intermolecular interactions and elemental analysis of This compound could not be located.

The performed searches yielded crystallographic and analytical data for isomeric compounds, most notably derivatives of 6-(4-Amino-phenyl)-nicotinonitrile. This information, while detailed, pertains to a different molecule where the amino group is located at the para-position (position 4) of the phenyl ring, as opposed to the ortho-position (position 2) specified in the subject compound.

Due to the strict requirement to focus exclusively on "this compound," the data for its isomers cannot be used as a substitute. The precise orientation of the amino group in the ortho-position would lead to unique intramolecular and intermolecular interactions, such as the potential for intramolecular hydrogen bonding between the amino group and the nitrogen of the pyridine ring, which would significantly differ from the interactions observed in the para-isomer. This structural difference would also be reflected in its crystal packing and elemental composition.

General principles of intermolecular forces and elemental analysis are well-established. Hydrogen bonding involves an electrostatic attraction between a hydrogen atom in a polar bond (like N-H) and an electronegative atom (like nitrogen or the nitrile group). π-π stacking refers to the non-covalent interactions between aromatic rings. Elemental analysis, typically through combustion, provides the percentage composition of elements like carbon, hydrogen, and nitrogen, which is used to verify the empirical formula of a synthesized compound.

However, without specific experimental results from single-crystal X-ray diffraction studies and elemental analysis reports for this compound, it is not possible to provide the detailed research findings, data tables, and in-depth discussion required for the requested article sections. Authoritative scientific reporting necessitates adherence to published, peer-reviewed data for the exact compound .

Computational and Theoretical Investigations of 6 2 Amino Phenyl Nicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and DFT-D3)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is often employed with dispersion corrections (like D3) to accurately model non-covalent interactions. For complex organic molecules like nicotinonitrile derivatives, DFT provides a balance between accuracy and computational cost, making it ideal for a wide range of analyses. nih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-(2-Amino-phenyl)-nicotinonitrile, this involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the lowest energy conformation.

In related structures, such as 2-methoxy-4,6-diphenylnicotinonitrile, DFT calculations have been used to optimize the molecular geometry. nih.gov These studies reveal that the central pyridine (B92270) ring is often not coplanar with its phenyl substituents. For instance, in one analog, the dihedral angle between the pyridine ring and one phenyl ring was found to be 10.85°, while the angle with the second phenyl ring was a more pronounced 42.02°. nih.gov This twist is a result of steric hindrance between the rings and attached functional groups. For this compound, a similar non-planar conformation is expected, with the aminophenyl and the nitrile-bearing pyridine rings twisted relative to each other to minimize steric repulsion.

Table 1: Representative Optimized Geometrical Parameters for a Related Nicotinonitrile Structure (2-methoxy-4,6-diphenylnicotinonitrile) This table presents theoretical data for a closely related compound to illustrate typical bond lengths and angles.

| Parameter | Bond Length (Å) / Angle (°) |

| Dihedral Angles | |

| Pyridine Ring (Cg1) - Phenyl Ring 1 (Cg2) | 10.85° |

| Pyridine Ring (Cg1) - Phenyl Ring 2 (Cg3) | 42.02° |

| Bond Lengths | |

| C-C (Pyridine-Phenyl) | ~1.49 |

| C≡N (Nitrile) | ~1.16 |

| C-NH2 (Amino) | ~1.37 |

Source: Adapted from computational studies on analogous structures. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govmaterialsciencejournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap implies high stability. nih.gov For a series of synthesized 2-amino-4,6-diphenylnicotinonitriles, DFT calculations showed HOMO-LUMO energy gaps ranging from 3.441 eV to 3.617 eV. mdpi.com These values indicate significant electronic delocalization and potential for charge transfer, which is characteristic of such conjugated systems. The HOMO is typically localized over the more electron-rich parts of the molecule, such as the aminophenyl group, while the LUMO is often distributed across the electron-deficient nicotinonitrile core.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative 2-Amino-4,6-diphenylnicotinonitrile Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -5.7 to -6.0 |

| E(LUMO) | -2.2 to -2.5 |

| Energy Gap (ΔE) | ~3.44 - 3.62 |

Source: Data derived from studies on analogous nicotinonitrile compounds. mdpi.com

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are rich or deficient in electrons, which is crucial for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. researchgate.net

The MEP map uses a color scale to represent electrostatic potential. proteopedia.org

Red and Yellow: Indicate regions of high electron density and negative potential, typically found around electronegative atoms like nitrogen and oxygen. These areas are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive potential, usually located around hydrogen atoms, especially those bonded to electronegative atoms (e.g., in an amino group). These sites are prone to nucleophilic attack.

Green: Denotes neutral or regions with near-zero potential.

For this compound, the MEP map would show a high negative potential (red/yellow) around the nitrogen atom of the cyano group and the pyridine ring. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), highlighting their role as hydrogen bond donors.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to the observed absorption bands.

For related 2-amino-4,6-diphenylnicotinonitriles, DFT calculations have been used to interpret their FT-IR spectra. mdpi.com Key vibrational modes include:

N-H Stretching: The amino (NH₂) group typically shows symmetric and asymmetric stretching vibrations, which are predicted and observed in the range of 3300–3500 cm⁻¹. mdpi.com

C≡N Stretching: The nitrile group has a very characteristic and strong absorption band, usually found between 2200 and 2240 cm⁻¹.

N-H Bending: The bending vibration of the amino group appears in the region of 1600–1650 cm⁻¹. mdpi.com

Aromatic C=C and C=N Stretching: Vibrations from the phenyl and pyridine rings are observed in the 1400–1600 cm⁻¹ range.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations can model the conformational flexibility of this compound in different environments, such as in various solvents.

By simulating the molecule's movements, MD can reveal how its conformation changes due to thermal energy and interactions with solvent molecules. This is particularly important for understanding how the molecule behaves in solution, which can affect its reactivity, solubility, and spectroscopic properties. For instance, MD simulations could show how the dihedral angle between the phenyl and pyridine rings fluctuates and how solvent molecules arrange themselves around the polar amino and nitrile groups. Although specific MD studies on this compound are not widely available in the literature, this technique is a standard approach for exploring such dynamic properties. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal.

The analysis generates a 3D surface colored according to different properties, such as dnorm, which highlights intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

H···H contacts: Typically comprising the largest portion of the surface due to the abundance of hydrogen atoms. nih.govresearchgate.net

N···H/H···N contacts: Representing strong N-H···N hydrogen bonds, which are crucial in linking molecules together. nih.govresearchgate.net

C···H/H···C contacts: Indicating weaker C-H···π interactions. nih.govresearchgate.net

C···C contacts: Corresponding to π-π stacking interactions between aromatic rings. nih.gov

For this compound, this analysis would quantify the importance of N-H···N hydrogen bonds involving the amino group and the nitrile or pyridine nitrogen atoms, as well as potential π-π stacking between the phenyl and pyridine rings of adjacent molecules.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Aminopyridine Compound

| Interaction Type | Contribution (%) |

| H···H | 46.1% |

| N···H/H···N | 20.4% |

| C···H/H···C | 17.4% |

| C···C | 6.9% |

| Other | 9.2% |

Source: Data from a study on 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, illustrating typical interaction distributions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties, or "descriptors," of molecules, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. nih.govnih.gov Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data, which is fundamental to building robust QSAR models. cu.edu.eg

The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be broadly categorized as:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological parameters). rsc.org

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., steric and electronic fields). rsc.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics to ensure its reliability.

Illustrative Research Findings from Nicotinonitrile Analogs

Due to the limited availability of specific QSAR studies on this compound, research on structurally related nicotinonitrile derivatives can provide valuable insights into how these computational approaches are applied. A notable example is the QSAR study conducted by Girgis and colleagues on a series of 4H-pyrano[3,2-c]pyridine-3-carbonitriles, which share the core nicotinonitrile scaffold, to explore their bronchodilatory activity. nih.gov

In their study, a statistically significant QSAR model was developed for a dataset of 41 compounds. nih.gov The model, generated using CODESSA-Pro software, demonstrated a strong correlation between the structural features of the compounds and their ability to relax pre-contracted guinea pig tracheal rings. nih.govcu.edu.eg The key statistical parameters of the model were reported as:

N (Number of compounds): 41

R² (Squared correlation coefficient): 0.824

R²cv (Squared cross-validation correlation coefficient): 0.724

F-statistic (Fisher's test value): 18.749

s² (Variance): 0.0018

An R² value of 0.824 indicates that the model can explain 82.4% of the variance in the observed biological activity, signifying a good fit. The high R²cv value further suggests that the model has good predictive power. nih.gov The study identified several molecular descriptors that were influential in determining the bronchodilatory activity. While the specific descriptors are detailed in the full publication, they generally fall into categories such as constitutional, topological, geometrical, and quantum chemical descriptors. cu.edu.eg

The biological activity in this study was expressed as the IC₅₀ value, which is the concentration of the compound required to achieve 50% of the maximum inhibitory effect on histamine-induced tracheal contraction. cu.edu.eg The QSAR model correlates the structural descriptors with the reciprocal logarithm of the IC₅₀ value (1/log(IC₅₀)). cu.edu.eg

The research highlighted that most of the synthesized compounds exhibited promising bronchodilation properties. In particular, compounds 25 and 28 from their series were identified as having remarkable potency, even comparable to the standard reference drug, theophylline. nih.govcu.edu.eg

This study on 4H-pyrano[3,2-c]pyridine-3-carbonitriles serves as a clear example of how QSAR and cheminformatics are employed to understand the structure-activity relationships within the broader family of nicotinonitrile derivatives. nih.gov Such models can guide the rational design of new analogs, including derivatives of this compound, for various therapeutic targets by predicting which structural modifications are likely to enhance biological activity.

Interactive Data Table: Bronchodilatory Activity of Selected 4H-Pyrano[3,2-c]pyridine-3-carbonitrile Analogs

The following table presents the in vitro bronchodilatory activity (IC₅₀) of key compounds from the study by Girgis et al. (2015), compared to the standard reference, theophylline. Lower IC₅₀ values indicate higher potency.

| Compound | IC₅₀ (µM) | Potency Relative to Theophylline |

| Compound 25 | 7.9 | More Potent |

| Compound 28 | 10.5 | More Potent |

| Theophylline | 19.9 | Reference |

Biological Activity and Mechanistic Elucidation of 6 2 Amino Phenyl Nicotinonitrile Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 6-(2-Amino-phenyl)-nicotinonitrile have demonstrated notable anticancer and antiproliferative effects across a range of studies. These compounds have been synthesized and evaluated for their ability to impede the growth and spread of cancer cells, showing promise as potential therapeutic agents.

The cytotoxic effects of this compound derivatives have been assessed against several human cancer cell lines, revealing a broad spectrum of activity.

Notably, certain novel nicotinonitrile derivatives have shown potent activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with some compounds exhibiting IC50 values in the range of 1-3 µM. nih.govresearchgate.net Further studies on 2-amino-4,6-diphenylnicotinonitriles, a related class of compounds, also demonstrated significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. mdpi.com For instance, one compound in this series displayed exceptional potency with IC50 values of 1.81 ± 0.1 μM and 2.85 ± 0.1 μM against MDA-MB-231 and MCF-7 cells, respectively, even surpassing the efficacy of the standard chemotherapeutic drug Doxorubicin in the study. mdpi.com

Other research has highlighted the efficacy of different nicotinonitrile derivatives against a panel of cancer cell lines. For example, newly synthesized substituted pyridine (B92270) candidates were effective against NCIH 460 (lung cancer) and RKOP 27 (colon cancer) cells, with IC50 values as low as 25 ± 2.6 nM and 16 ± 2 nM, respectively, for the most potent derivative. nih.govacs.org Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from a nicotinamide (B372718) precursor, exhibited remarkable cytotoxicity against MCF-7 and HepG2 (liver cancer) cells, with IC50 values of 0.57 μM and 1.13 μM, respectively, for the most active compound. nih.gov

The antiproliferative activity of these compounds is often evaluated using the MTT assay, a colorimetric method that measures cellular metabolic activity. mdpi.comacs.org The results from these assays provide a quantitative measure of a compound's ability to inhibit cell growth and are crucial for identifying promising candidates for further development.

Table 1: Inhibition of Cancer Cell Proliferation by Nicotinonitrile Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| Nicotinonitrile Derivatives (5g, 7i, 8, 9) | MCF-7, HCT-116 | ~ 1-3 µM | nih.govresearchgate.net |

| 2-Amino-4,6-diphenylnicotinonitrile (3) | MDA-MB-231 | 1.81 ± 0.1 μM | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitrile (3) | MCF-7 | 2.85 ± 0.1 μM | mdpi.com |

| Nicotinonitrile Derivative (14a) | NCIH 460 | 25 ± 2.6 nM | nih.govacs.org |

| Nicotinonitrile Derivative (14a) | RKOP 27 | 16 ± 2 nM | nih.govacs.org |

| Pyrido[2,3-d]pyrimidine (4) | MCF-7 | 0.57 μM | nih.gov |

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, and by causing cell cycle arrest.

Studies have shown that these compounds can trigger the intrinsic pathway of apoptosis, which is characterized by the activation of key effector proteins. For instance, treatment of colon cancer cells with certain nicotinonitrile derivatives led to a significant 3 to 6-fold increase in the levels of caspases 9 and 3, which are crucial executioners of apoptosis. nih.govresearchgate.net In another study, a potent nicotinonitrile derivative was found to significantly upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in HepG2 cells, thereby shifting the balance towards cell death. nih.gov This was accompanied by a marked increase in the relative gene expression of p53 and caspase-3. nih.gov

Furthermore, these derivatives have been observed to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. By disrupting the cell cycle, these compounds can halt the proliferation of cancerous cells. For example, one derivative was shown to arrest the cell cycle at the G2/M phase in HepG2 cells. nih.gov Another study reported that a different nicotinonitrile derivative caused cell cycle arrest at the G1 phase in MCF-7 cells. nih.govresearchgate.net The ability of these compounds to induce cell cycle arrest is often linked to their enzymatic inhibition activities. nih.govresearchgate.net

The induction of apoptosis is often confirmed through techniques such as acridine (B1665455) orange-ethidium bromide (AO/EB) dual staining, which allows for the visualization of apoptotic nuclei, and flow cytometry analysis to quantify the percentage of cells in different phases of the cell cycle. excli.deresearchgate.net

The anticancer properties of this compound derivatives are frequently attributed to their ability to inhibit specific enzymes that play a critical role in cancer cell signaling and survival.

Tyrosine kinases are a large family of enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Several nicotinonitrile derivatives have been identified as potent inhibitors of tyrosine kinases. nih.govresearchgate.net For example, two compounds, 5g and 8, were found to be the most potent anticancer agents in one study, inhibiting tyrosine kinase by 89% and 86%, respectively, with IC50 values of 352 nM and 311 nM for the enzyme. nih.govresearchgate.net This inhibition of tyrosine kinase activity is a key mechanism that contributes to the antiproliferative and apoptosis-inducing effects of these compounds. nih.govresearchgate.net

PIM-1 kinase is another important therapeutic target in oncology, as its overexpression is associated with the promotion of cell survival and proliferation in various cancers. A number of nicotinonitrile derivatives have been specifically designed and evaluated as PIM-1 kinase inhibitors. nih.govresearchgate.netlongdom.org

In one study, selected derivatives showed potent PIM-1 kinase inhibition with IC50 values in the nanomolar range. For instance, compounds 4k and 7b exhibited IC50 values of 21.2 nM and 18.9 nM, respectively, against PIM-1 kinase. researchgate.net Another investigation identified a pyrido[2,3-d]pyrimidine derivative (compound 4) with a PIM-1 kinase IC50 of 11.4 nM. nih.gov A different series of nicotinonitrile derivatives also demonstrated sub-micromolar to one-digit micromolar IC50 values against three PIM kinase isoforms, with one compound (8e) being particularly potent with an IC50 of ≤ 0.28 μM against all three. nih.gov This inhibition of PIM-1 kinase is often associated with the induction of apoptosis and cell cycle arrest in cancer cells. nih.govresearchgate.net

Table 2: PIM-1 Kinase Inhibition by Nicotinonitrile Derivatives

| Compound/Derivative | PIM-1 Kinase IC50 | Source |

|---|---|---|

| Compound 4k | 21.2 nM | researchgate.net |

| Compound 7b | 18.9 nM | researchgate.net |

| Pyrido[2,3-d]pyrimidine (4) | 11.4 nM | nih.gov |

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its aberrant activation is a hallmark of many cancers. Consequently, EGFR is a well-established target for anticancer drug development. nih.govnih.gov While the broader class of nicotinonitrile derivatives has been investigated for various kinase inhibitions, specific data focusing solely on this compound derivatives as EGFR tyrosine kinase inhibitors is an area of ongoing research. However, the general structural motif of nicotinonitriles has been incorporated into molecules targeting EGFR. The development of inhibitors that can overcome resistance mutations in EGFR, such as the T790M and C797S mutations, is a significant area of focus in medicinal chemistry. nih.gov The exploration of nicotinonitrile-based compounds as EGFR inhibitors remains a promising avenue for the discovery of new anticancer therapeutics.

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking studies have been instrumental in understanding the binding interactions of this compound derivatives with their protein targets, providing a rationale for their observed biological activities.

In the context of cancer cell inhibition, docking studies of cyanopyridone derivatives into the active site of human Pim-1 kinase (PDB: 2OBJ) have revealed key interactions. For example, certain derivatives were found to have high free binding energies, with arene–H bonds forming between the phenyl and pyridine rings of the ligand and conserved amino acid residues like Ile185 and Val52 of the enzyme. nih.gov Similarly, docking of cyanopyridone derivatives into the VEGFR-2 active site has shown that the cyano groups can act as hydrogen bond acceptors, interacting with residues such as Val734, Lys753, Ser783, Leu785, and Thr798. mdpi.com

Docking studies have also been employed to investigate the interaction of these derivatives with DNA. For instance, studies on 2-Amino-N′-aroyl(het)arylhydrazides indicated that derivatives with a nitro group showed satisfactory binding to DNA, which correlated with their observed photocleavage activity. mdpi.com These studies highlight the importance of specific functional groups in mediating the interaction with biological macromolecules.

Antimicrobial Activities (Antibacterial and Antifungal)

A significant area of research for this compound derivatives is their potential as antimicrobial agents. Numerous studies have demonstrated their efficacy against a broad spectrum of bacteria and fungi. worldnewsnaturalsciences.comresearchgate.netresearchgate.netmdpi.comresearchgate.net

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have shown notable activity against both Gram-positive and Gram-negative bacteria. researchgate.netwisdomlib.org In one study, newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives were screened for their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, and Gram-negative bacteria including Escherichia coli and Salmonella typhi. researchgate.net Another series of 2-Amino-6-aryl-nicotinonitriles demonstrated significant antimicrobial properties, with some derivatives showing activity comparable or superior to standard antibiotics like Ampicillin and Norfloxacin when tested against Bacillus megaterium, Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens. wisdomlib.org

The antimicrobial potential of these compounds is often evaluated using methods like the cup-plate method or microdilution broth procedure to determine the minimum inhibitory concentration (MIC). researchgate.netwisdomlib.org For example, certain nicotinamide derivatives were tested against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with some compounds showing significant inhibition at concentrations as low as 0.016 mM. mdpi.comnih.gov

| Compound/Derivative Series | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Key Findings | Reference |

|---|---|---|---|---|

| 2-amino-3-cyanopyridine derivatives | S. aureus, M. luteus | E. coli, S. thyphi | Screened for antibacterial activity. | researchgate.net |

| 2-Amino-6-aryl-nicotinonitriles | B. megaterium, B. subtilis | E. coli, P. fluorescens | Some derivatives showed activity comparable or superior to standard antibiotics. | wisdomlib.org |

| 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo (B10784944) [1,2-a] pyridin-3-yl]-6"-aryl nicotinonitriles | Gram +ve bacteria | Gram –ve bacteria | Some compounds showed moderate to good activity. | psu.edu |

| Nicotinamide derivatives (NC 1-7) | S. aureus, E. faecalis | P. aeruginosa, K. pneumoniae | NC 3 significantly inhibited P. aeruginosa and K. pneumoniae at 0.016 mM. NC 5 was most effective against gram-positive bacteria at 0.03 mM. | mdpi.comnih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, many this compound derivatives exhibit significant antifungal activity. researchgate.netpsu.edu For instance, a series of 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1,2-a] pyridin-3-yl]-6"-aryl nicotinonitriles were assayed for their activity against fungi, with some compounds showing remarkable efficacy compared to the standard drug gresiofulvin. psu.edu

Screening of newly synthesized nicotinamides against Candida albicans revealed that while this fungus was generally the least susceptible, one compound, NC 4, completely inhibited its growth at a concentration below 1 mM. mdpi.comnih.gov The antifungal activity of these derivatives is often tested using standard methods like the microdilution broth procedure, as described in NCCLS-approved documents. researchgate.net

| Compound/Derivative Series | Fungus Tested | Key Findings | Reference |

|---|---|---|---|

| 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1,2-a] pyridin-3-yl]-6"-aryl nicotinonitriles | Fungi | Some compounds showed remarkable activity compared to gresiofulvin. | psu.edu |

| Nicotinamide derivatives (NC 1-7) | Candida albicans | C. albicans was the least susceptible, but NC 4 completely inhibited its growth below 1 mM. | mdpi.comnih.gov |

| 2-amino-3-cyanopyridine derivatives | Not specified | Screened for antifungal activity. | researchgate.net |

Antibiofilm Properties

Bacterial biofilms pose a significant challenge in the treatment of infections due to their inherent resistance to antibiotics. Encouragingly, derivatives of this compound have demonstrated promising antibiofilm properties. While direct studies on this compound are emerging, related structures have shown significant activity. For instance, tryptophan-substituted peptides derived from a cecropin (B1577577) A-melittin hybrid peptide, BP100, exhibited remarkable antibiofilm activity, showing 2- to 8-fold higher biofilm inhibitory effects compared to LL-37, a human cathelicidin (B612621) known for its potent antibiofilm properties. mdpi.com

Furthermore, 6-polyaminosterol derivatives, which share a focus on amino-functionalized scaffolds, have been shown to be effective against biofilm formation by major pathogens, including carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus. mdpi.com These findings suggest that the this compound scaffold holds potential for the development of novel agents that can both inhibit biofilm formation and eradicate established biofilms.

Antioxidant Properties and Oxidative Stress Modulation

Derivatives of nicotinonitrile have demonstrated notable antioxidant capabilities. These compounds can mitigate oxidative damage, a process implicated in numerous health issues, by neutralizing reactive oxygen species. ekb.eg The antioxidant potential of these derivatives is often attributed to the cyano group attached to the pyridine ring, which may possess a unique ability to scavenge these harmful radicals. ekb.eg

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant activity of nicotinonitrile derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. ekb.eg These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical. nih.govnih.gov

In one study, a series of nicotinonitrile derivatives demonstrated superior antioxidant activity compared to ascorbic acid in the DPPH assay. ekb.eg Another study found that certain nicotinonitrile derivatives were more effective than ascorbic acid in an ABTS radical scavenging assay. ekb.eg The results from these assays indicate that the nicotinonitrile scaffold is a promising feature for the development of potent antioxidants. ekb.egmdpi.com

Table 1: Antioxidant Activity of Nicotinonitrile Derivatives

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| Nicotinonitrile derivatives | DPPH | Superior to ascorbic acid | ekb.eg |

| 3-cyano-pyridine moiety compounds | ABTS | More effective than ascorbic acid | ekb.eg |

Protection Against DNA Damage

The ability of nicotinonitrile derivatives to scavenge reactive oxygen species suggests a protective role against oxidative DNA damage. ekb.eg By neutralizing free radicals, these compounds can help prevent the cellular damage that can lead to various degenerative diseases. ekb.eg Research has shown that nicotinonitrile derivatives bearing a furan (B31954) moiety not only exhibit antioxidant activity but also offer protection against DNA damage. ekb.eg The cyano group linked to the pyridine ring is thought to be instrumental in this protective capacity. ekb.eg

Antiviral Activities

Nicotinonitrile derivatives have emerged as a class of compounds with significant antiviral potential, showing activity against a range of viruses. nih.govresearchgate.net

Activity Against Herpes Simplex Virus (HSV-1, HSV-2)

Certain 2-amino thiazole (B1198619) compounds, which can be considered analogs or derivatives of the broader nicotinonitrile class, have been identified as specific inhibitors of herpes simplex virus (HSV) DNA replication. nih.gov One such compound, T157602, was found to inhibit the helicase activity of the HSV UL5-UL8-UL52 helicase-primase complex. nih.gov This inhibition was reversible and specific to the viral helicase. nih.gov

The compound demonstrated efficacy against both HSV-1 and HSV-2. nih.gov It was shown to prevent plaque formation at certain concentrations and exhibited a significant window between its antiviral activity and cellular toxicity. nih.gov Resistance to this compound was mapped to mutations in the UL5 gene, which encodes a component of the helicase-primase complex, further confirming its mechanism of action. nih.gov

Table 2: Anti-HSV Activity of a 2-Amino Thiazole Derivative (T157602)

| Parameter | Value | Reference |

|---|---|---|

| IC50 (Helicase Activity) | 5 µM | nih.gov |

| IC50 (Primase Activity) | 20 µM | nih.gov |

| IC90 (One-step viral growth) | 3 µM | nih.gov |

Activity Against Influenza A (H5N1) and SARS-CoV

Research has highlighted the potential of nicotinonitrile derivatives in combating other viral infections, including the highly pathogenic avian influenza A (H5N1) virus. researchgate.net While specific data on the activity of this compound against H5N1 and SARS-CoV is limited in the provided search results, the broader class of nicotinonitrile derivatives has been recognized for its antiviral properties, including activity against avian influenza. researchgate.net

Other Pharmacological Activities

Beyond their antioxidant and antiviral effects, nicotinonitrile derivatives have been shown to possess a wide array of other pharmacological activities. These include:

Anti-inflammatory activity : Certain nicotinonitrile hybrids have demonstrated potent anti-inflammatory effects, with some compounds showing activity comparable to or better than established anti-inflammatory drugs like celecoxib (B62257) and indomethacin. ekb.eg

Antiproliferative and Anticancer activity : Numerous studies have investigated the anticancer potential of nicotinonitrile derivatives. ekb.egnih.govmdpi.comnih.gov They have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and liver cancer cells. ekb.egnih.govmdpi.com The mechanisms of action are varied and can include the inhibition of key enzymes like PIM-1 kinase and tyrosine kinase. ekb.egnih.gov

Antimicrobial activity : Some 2-amino-4,6-diphenylnicotinonitriles have exhibited antimicrobial activity against various pathogens. mdpi.com Additionally, certain synthesized nicotinonitrile derivatives have been evaluated for their in vitro antibacterial and antifungal activities. researchgate.net

Enzyme inhibition : Nicotinonitrile derivatives have been identified as inhibitors of several enzymes, including acetylcholinesterase, aurora kinases, and vascular endothelial growth factor receptor-2 (VEGFR-2). ekb.eg

Other activities : This versatile class of compounds has also been associated with bronchodilator effects and A1 adenosine (B11128) receptor antagonism. ekb.eg

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) | |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | |

| Ascorbic acid | |

| T157602 | |

| Celecoxib |

Anti-inflammatory Effects

Nicotinonitrile derivatives have demonstrated notable anti-inflammatory properties. Studies on related compounds, such as those containing a pyridine ring, have shown a diverse range of biological activities including anti-inflammatory effects. nih.gov For instance, certain pyridinedicarbonitrile derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. srce.hrnih.gov

Research into 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share some structural similarities, has identified potent activators of the NRF2 pathway, a key regulator of cellular defense against oxidative stress and inflammation. Specific derivatives in this class have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammatory models in RAW 264.7 cells, with some compounds achieving up to 87.07% inhibition. nih.gov Furthermore, derivatives of 2-aminophenylacetic acid have been investigated for their in vitro prostaglandin (B15479496) synthetase inhibition activity and in vivo anti-inflammatory effects. ekb.eg While these findings on related structures are promising, specific data on the anti-inflammatory activity of this compound derivatives, including IC50 values from in vitro assays or percentage inhibition in in vivo models, are not extensively documented in the currently available literature.

Analgesic Properties

The analgesic potential of nicotinonitrile-based compounds has been an area of active investigation. For example, newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives have been evaluated for their analgesic activities. srce.hrnih.gov In these studies, the writhing test in mice is a common model to assess pain relief.

Antihyperglycemic/Antidiabetic Potential

The search for novel therapeutic agents for diabetes has led to the exploration of various heterocyclic scaffolds, including those related to nicotinonitrile. While direct studies on the antihyperglycemic effects of this compound derivatives are limited, research on analogous structures provides some insights.

For instance, studies on phytol (B49457) derivatives have demonstrated significant in vitro antihyperglycemic activity by measuring 2-deoxyglucose (2-DG) uptake in L-6 rat skeletal muscle cells. nih.govresearchgate.net Some of these derivatives showed a several-fold greater increase in 2-DG uptake compared to the standard drug rosiglitazone. nih.govresearchgate.net Similarly, taxifolin (B1681242) and its derivatives, isolated from pigmented rice, have shown inhibitory activity against rat small intestinal sucrase, an enzyme involved in carbohydrate digestion. nih.gov These findings highlight the potential of diverse chemical structures in modulating glucose metabolism. However, specific in vitro data on the antihyperglycemic or antidiabetic activity of this compound derivatives are yet to be extensively reported.

Anticonvulsant Activities

The central nervous system activity of various heterocyclic compounds has been a major focus of drug discovery, with a particular interest in identifying new anticonvulsant agents. While direct evidence for the anticonvulsant properties of this compound derivatives is not prominent in the literature, studies on related structures offer valuable perspectives.

For example, nicorandil, a nicotinamide derivative, has demonstrated anticonvulsant effects in pentylenetetrazole-induced and maximal electroshock-induced seizure models. nih.gov Research on 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives also explored their anticonvulsant potential, although the tested compounds did not show a significant effect in the pentylenetetrazole seizure model in rats. pensoft.net In contrast, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have exhibited broad-spectrum anticonvulsant properties in various animal models, with some compounds showing potent activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.gov These studies often report the median effective dose (ED50) to quantify anticonvulsant potency. The exploration of this compound derivatives for anticonvulsant activities remains an area for future investigation.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease. The nicotinonitrile scaffold has been investigated for its potential to inhibit this enzyme. For instance, a review on nicotinonitrile hybrids highlighted their potential as AChE inhibitors, with one compound bearing a 6-(4-chlorophenyl) moiety showing an inhibition percentage of 72.3%. ekb.eg

More specific studies on novel thienocycloalkylpyridazinones have identified several N-benzylpiperazine-based analogues as potent and selective human AChE inhibitors, with IC50 values in the micromolar to sub-micromolar range. nih.gov Similarly, research on conformationally constrained choline (B1196258) analogues has detailed the inhibitory constants (Ki) of various derivatives against AChE. nih.gov Although these findings underscore the potential of related heterocyclic systems as AChE inhibitors, specific IC50 or Ki values for this compound derivatives are not yet well-documented.

A2A Adenosine Receptor Antagonism

Antagonists of the A2A adenosine receptor are of significant interest for the treatment of neurodegenerative disorders like Parkinson's disease. The chemical structure of potential antagonists often features heterocyclic cores.

Research on nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives has shown them to be effective and orally active A2A receptor antagonists in animal models. nih.gov More recently, the crystal structure of the A2A adenosine receptor has been determined in complex with etrumadenant, a dual A2A/A2B receptor antagonist. nih.gov Etrumadenant features a poly-substituted 2-amino-4-phenyl-6-triazolylpyrimidine core. nih.gov This structural information is invaluable for the design of new antagonists. While these studies provide a strong rationale for exploring related heterocyclic systems, specific data on the A2A adenosine receptor antagonist activity of this compound derivatives, including their binding affinities (Ki values), are needed to fully understand their potential in this area.

Bronchodilator Properties

The nicotinonitrile ring system is considered an attractive scaffold for the development of bronchodilator agents. ekb.eg A study focused on the synthesis and bronchodilation properties of various nicotinonitrile-containing compounds has provided significant insights into their potential. nih.gov The bronchodilator effects of these synthesized compounds were evaluated using isolated guinea pig tracheal rings pre-contracted with histamine. nih.gov

Several of the synthesized nicotinonitrile analogues demonstrated potent relaxant activity on the tracheal smooth muscle. The table below summarizes the in vitro bronchodilator activity of selected nicotinonitrile derivatives from this study, highlighting their potency relative to the standard bronchodilator, theophylline.

Table 1: In Vitro Bronchodilator Activity of Selected Nicotinonitrile Derivatives

| Compound | Structure | IC50 (µM) |

|---|---|---|

| 5a | 2-amino-6-(naphthalen-2-yl)-4-phenylnicotinonitrile | Promising (about two-fold potency of theophylline) |

| 5l | 2-amino-4-(4-chlorophenyl)-6-(naphthalen-2-yl)nicotinonitrile | 3.28 |

| Theophylline | (Standard) | 11.57 |

Data sourced from a study on the bronchodilation properties of nicotinonitrile containing-compounds. nih.gov

The results indicated that compound 5l was approximately three times more potent than theophylline, and compound 5a also showed promising activity with about double the potency of the standard reference. nih.gov These findings strongly support the potential of the nicotinonitrile scaffold in the development of new bronchodilator agents. ekb.egnih.gov

Structure-Activity Relationship (SAR) Studies of Aminophenyl-Substituted Nicotinonitriles

Impact of Substituents on Biological Potency

The biological potency of aminophenyl-substituted nicotinonitriles is highly sensitive to the substituents on the different phenyl rings and modifications to the pyridine core. Studies have systematically introduced various functional groups to map their effects on activities such as cytotoxicity against cancer cell lines and inhibition of microbial growth.

Research on a series of 2-amino-4,6-diphenylnicotinonitriles demonstrated that substitutions on the phenyl rings at the C4 and C6 positions play a critical role in their cytotoxic activity against breast cancer cell lines (MDA-MB-231 and MCF-7). For instance, a compound with a 4-chlorophenyl group at the C4 position and an unsubstituted phenyl group at the C6 position showed exceptional cytotoxicity, even surpassing the standard drug Doxorubicin in some assays. mdpi.com Another derivative with a 4-methoxyphenyl (B3050149) group at C4 and a phenyl at C6 also exhibited potent activity comparable to Doxorubicin. mdpi.com In contrast, the unsubstituted parent compound, 2-amino-4,6-diphenylnicotinonitrile, showed only weak activity. mdpi.com This indicates that the presence of electron-withdrawing (chloro) or electron-donating (methoxy) groups on the phenyl rings can significantly enhance antiproliferative potency.

The substitution on the amino group at the C2 position also has a profound impact. A study comparing 2-amino- and 2-methoxy-nicotinonitrile derivatives revealed differences in their antimicrobial profiles. researchgate.net Further derivatization of the 2-amino group of 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile into various amides, such as chloro-acetamide and cyano-acetamide, led to compounds with significant antibacterial activity. nih.gov

The nature of the aryl group at the C4 position is a key determinant of antimicrobial activity. In a series of 2-Amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitriles, variations in the C4-aryl substituent led to a range of activities against bacteria and fungi. researchgate.net For example, introducing a 4-methoxyphenyl group at C4 resulted in moderate to good activity, while a 3,4,5-trimethoxyphenyl group often yielded compounds with good or excellent antimicrobial efficacy. researchgate.net The presence of a halogen, such as chlorine, on the aryl substituents is a recurring feature in many potent nicotinonitrile derivatives, suggesting its importance for biological interactions. eurochlor.org

| Compound | R1 (at C4) | R2 (at C6) | Cytotoxicity IC50 (µM) vs. MDA-MB-231 | Cytotoxicity IC50 (µM) vs. MCF-7 | Source |

|---|

Molecular Features Enhancing Specific Bioactivities

Specific molecular features have been identified that consistently enhance the desired biological activities of aminophenyl-substituted nicotinonitriles. These features often relate to improving the compound's interaction with biological targets, such as enzymes or receptors.

For antiproliferative activity, the presence of specific substituents on the aryl rings at positions C4 and C6 is a critical molecular feature. The introduction of a 4-chlorophenyl or a 4-methoxyphenyl group at the C4 position has been shown to be particularly effective in enhancing cytotoxicity. mdpi.com In another study, a derivative featuring a phenylacetyl group attached to a hydrazinyl intermediate of a nicotinonitrile scaffold was found to be the most effective against a panel of cancer cell lines, with IC50 values in the nanomolar range for lung and colon cancer cells. nih.gov This highlights that extending the structure with specific moieties can lead to highly potent compounds. Furthermore, the incorporation of a dimethylamino group on the phenyl ring at C4, combined with a benzyloxy group on the phenyl ring at C6, resulted in a potent inhibitor of PIM-1 kinase, an enzyme implicated in cancer. ekb.eg

In the context of antimicrobial activity, several features are noteworthy. The combination of a 2-amino group on the pyridine ring and specific methoxy (B1213986) substitutions on the aryl groups appears beneficial. For example, derivatives with a 3,4,5-trimethoxyphenyl group at the C4 position consistently showed strong antibacterial and antifungal activity. researchgate.net The replacement of the 2-amino group with a 2-methoxy group also yielded active compounds, indicating that this position is a key site for modification to tune biological activity. researchgate.net The high reactivity of the 2-amino-3-cyanopyridine scaffold allows for the synthesis of diverse derivatives, and substitutions on the phenyl rings at C4 and C6 with moieties like dimethoxy groups have been shown to enhance biological effects. nih.gov

| Compound Series | Key Molecular Feature | Observed Bioactivity | Source |

|---|

Advanced Applications and Functional Materials Research

Fluorescent Materials and Optical Properties

Nicotinonitrile derivatives are recognized for their applications as fluorescent materials. researchgate.net The inherent donor-acceptor structure within these molecules facilitates intramolecular charge transfer (ICT), a key mechanism for fluorescence. Research into 2-amino-4,6-diphenylnicotinonitriles (APNs), which share the core aminonicotinonitrile scaffold, reveals significant potential in this area. mdpi.com

The fluorescence properties of aminonicotinonitrile derivatives are highly sensitive to their environment, particularly the polarity of the solvent. mdpi.com This solvatochromism is a hallmark of their ICT character.

Studies on a series of 2-amino-4,6-diphenylnicotinonitriles (APNs) have shown that their emission maxima exhibit a notable red shift (bathochromic shift) as the solvent polarity increases. mdpi.com For instance, in relatively non-polar toluene, emission is observed around 397–405 nm, while in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO), the emission shifts significantly to 420–433 nm. mdpi.com This behavior is attributed to the stabilization of the polar excited state by polar solvents. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) calculations corroborate these experimental findings, linking the observed red shifts to higher dipole moment values in the excited state. mdpi.com While specific quantum yield values for 6-(2-Amino-phenyl)-nicotinonitrile are not extensively documented in the available literature, related pyridine-carbazole acrylonitrile (B1666552) derivatives have been reported with quantum yields in powder form ranging from 0.006 to 0.14. nih.gov For comparison, the quantum yield of the standard 2-Aminopyridine (B139424) in 1M H2SO4 has been re-evaluated to be approximately 64.3%. edinst.com

Table 1: Emission Maxima (λem) of 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Various Solvents

| Compound Derivative | Toluene (nm) | Dichloromethane (DCM) (nm) | Tetrahydrofuran (THF) (nm) | Methanol (B129727) (MeOH) (nm) | Dimethyl Sulfoxide (DMSO) (nm) |

| Derivative 1 | 405 | 416 | 418 | 419 | 433 |

| Derivative 2 | 397 | 396 | 407 | 410 | 420 |

| Derivative 3 | 401 | 403 | 412 | 414 | 427 |

| Derivative 4 | 400 | 400 | 410 | 412 | 424 |

| Derivative 5 | 398 | 398 | 408 | 411 | 420 |

| Derivative 6 | 403 | 405 | 414 | 416 | 429 |

| Data sourced from studies on 2-amino-4,6-diphenylnicotinonitrile derivatives, which are structurally related to this compound. The specific substituents on the phenyl rings vary for each derivative. Data extracted from a graphical representation in the source material. mdpi.com |

Organic molecules with extended π-conjugation and donor-acceptor groups are prime candidates for non-linear optical (NLO) materials, which have potential applications in photonics and optical switching. researchgate.net Nicotinonitrile derivatives are noted for their potential as NLO materials. researchgate.net

The NLO properties arise from the interaction of the material with high-intensity light, leading to changes in its optical characteristics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net While specific experimental NLO data for this compound is limited, theoretical studies on related compounds using computational methods like DFT are employed to predict these properties. researchgate.net For instance, studies on other heterocyclic systems highlight that D-π-A-π-D (Donor-π-Acceptor-π-Donor) structures can be promising for NLO applications. researchgate.net Furthermore, related pyridine-carbazole acrylonitrile derivatives have been found to possess third-order NLO susceptibility (χ(3)) values comparable to those of some commercial polymers, indicating the potential of this class of compounds in NLO applications. nih.gov

The sensitivity of the fluorescence of aminonicotinonitrile derivatives to their local environment makes them excellent candidates for fluorescent molecular probes. mdpi.combohrium.comnih.gov Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been successfully used to monitor the progress of various photopolymerization reactions, including free-radical, thiol-ene, and cationic polymerizations. bohrium.comnih.gov The change in viscosity and chemical environment during polymerization leads to a measurable change in the fluorescence signal of the probe. bohrium.com

These compounds have demonstrated higher sensitivity compared to some commercially available fluorescent probes. mdpi.combohrium.comnih.gov Beyond a passive monitoring role, it has been discovered that these nicotinonitrile derivatives can also act as co-initiators or photosensitizers. bohrium.comnih.gov They can accelerate the cationic photopolymerization of monomers like epoxides and vinyls when used with diphenyliodonium (B167342) salt photoinitiators, particularly by absorbing light at longer wavelengths where the primary initiator is not active. mdpi.combohrium.comnih.gov This dual functionality as both a sensor and a co-initiator makes them highly valuable for advanced polymerization applications. bohrium.comnih.gov

Potential in Electrical Materials

The electronic properties of this compound and its analogs suggest potential applications in electronic and optoelectronic devices. Quantum chemical analyses of related 2-amino-4,6-diphenylnicotinonitriles provide insights into their electronic structure, including HOMO-LUMO energy gaps, electronegativity, and dipole moments. mdpi.com These parameters are crucial for designing materials for electronic applications.